4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid is a compound with the molecular formula C11H18N2O5. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its ability to bind to multiple receptors with high affinity . The compound also contains a carboxylic acid group, which is commonly used in various fields such as coordination chemistry, pharmaceutical chemistry, and supramolecular chemistry .
Preparation Methods
The synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of ethyl 1-piperazinecarboxylate with a suitable reagent to introduce the oxobutanoic acid moiety. One common method involves the use of ethyl 1-piperazinecarboxylate and a carboxylic acid derivative under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to multiple receptors with high affinity, potentially modulating various biological processes. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid include other piperazine derivatives and carboxylic acid-containing compounds. Some examples are:
Ethyl 1-piperazinecarboxylate: A precursor in the synthesis of the title compound.
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid: A structurally similar compound with a benzoic acid moiety instead of the oxobutanoic acid group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXDKRZISVFJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.